![molecular formula C11H11F3O B2558515 1-(m-(Trifluoromethyl)phenyl)-3-buten-1-ol CAS No. 114095-75-9](/img/structure/B2558515.png)
1-(m-(Trifluoromethyl)phenyl)-3-buten-1-ol
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Overview
Description
The compound “1-(m-(Trifluoromethyl)phenyl)-3-buten-1-ol” is an organic compound that contains a trifluoromethyl group (-CF3) attached to a phenyl ring, which is further connected to a 3-buten-1-ol group .
Molecular Structure Analysis
The molecular structure of this compound would likely involve a phenyl ring substituted with a trifluoromethyl group and a 3-buten-1-ol group . The exact structure would depend on the positions of these groups on the phenyl ring.Scientific Research Applications
Production of Enantiomerically Enriched Intermediates
The compound is used in the production of enantiomerically enriched intermediates by whole-cell biocatalyst . The ratio of substrate to catalyst (S/C) is a prime target for the application of asymmetric production .
High-Efficient Production of (S)-1-[3,5-Bis(trifluoromethyl)phenyl]ethanol
It is used in the high-efficient production of (S)-1-[3,5-Bis(trifluoromethyl)phenyl]ethanol via Whole-Cell Catalyst in Deep-Eutectic Solvent-Containing Micro-Aerobic Medium System .
Pharmaceutical Synthesis
The optically active isomer of 3,5-bis(trifluoromethyl)phenyl ethanol (3,5-BTPE) has been exhibited to be versatile in pharmaceutical synthesis . For example, ®-[3,5-bis(trifluoromethyl)phenyl]ethanol (®-3,5-BTPE) is used for compounding the NK1 antagonists .
Intermediate of Lipid-Lowering Agent
(S)-3,5-BTPE is a crucial intermediate of lipid-lowering agent .
Design and Synthesis of Novel Progesterone Receptor Antagonists
The compound is used in the design and synthesis of B-(trifluoromethyl)phenyl phosphine–borane derivatives as novel progesterone receptor (PR) antagonists .
Preparation of Travoprost (Antiglaucoma Agent)
3-(Trifluoromethyl)phenol (3-Hydroxybenzotrifluoride) was used in the preparation of travoprost, an antiglaucoma agent .
Mechanism of Action
Target of Action
Compounds with a trifluoromethyl group, such as tfmpp, have been shown to have affinity for various serotonin receptors . It’s important to note that the specific targets can vary depending on the exact structure of the compound.
Mode of Action
Compounds with a trifluoromethyl group often interact with their targets by binding to them, which can lead to changes in the target’s function . For instance, TFMPP, a compound with a trifluoromethyl group, binds to serotonin receptors and functions as an agonist .
Biochemical Pathways
For example, TFMPP, which targets serotonin receptors, can affect the serotonin signaling pathway .
Pharmacokinetics
Compounds with a trifluoromethyl group often have good oral absorption and the ability to cross lipid barriers .
Result of Action
For instance, TFMPP, which targets serotonin receptors, can lead to changes in serotonin signaling .
properties
IUPAC Name |
1-[3-(trifluoromethyl)phenyl]but-3-en-1-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11F3O/c1-2-4-10(15)8-5-3-6-9(7-8)11(12,13)14/h2-3,5-7,10,15H,1,4H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ITTIGOPRDIDCRE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCC(C1=CC(=CC=C1)C(F)(F)F)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11F3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(m-(Trifluoromethyl)phenyl)-3-buten-1-ol |
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